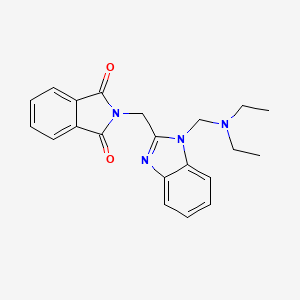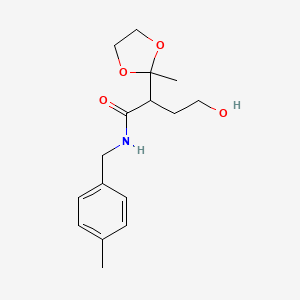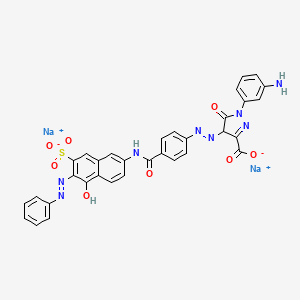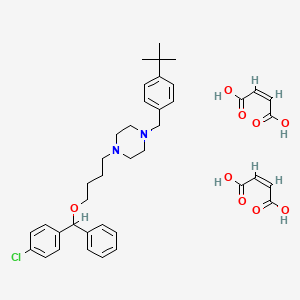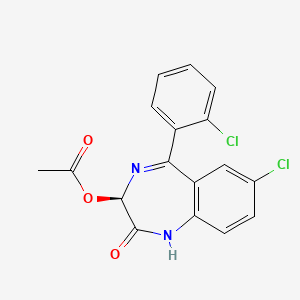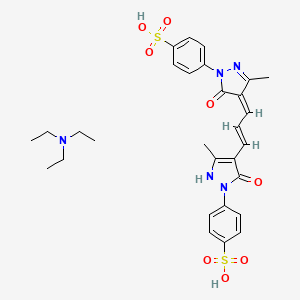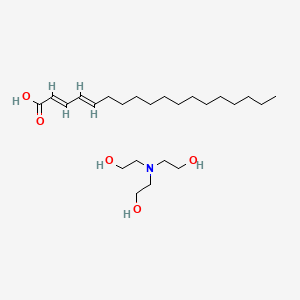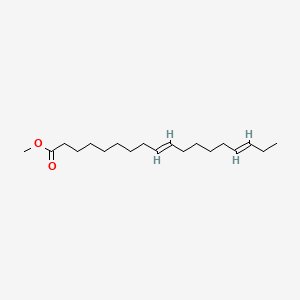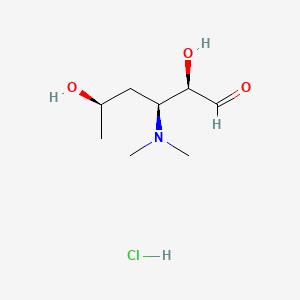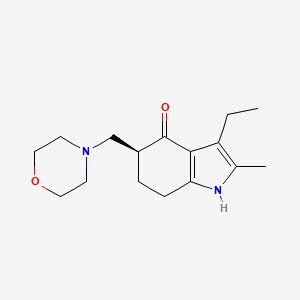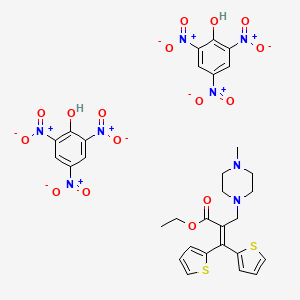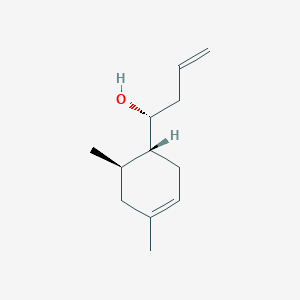
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propen-1-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- is an organic compound with the molecular formula C13H22O. This compound is a derivative of cyclohexene, featuring a methanol group and additional methyl and propenyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- can be achieved through several methods. One common approach involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method involves the use of pinene from turpentine oil, which undergoes a series of reactions including hydration, dehydration, and distillation to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Titanium dioxide nanoparticles are commonly used as a catalyst for photocatalytic oxidation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents such as halogens, acids, and bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include cyclohexanecarboxaldehyde, cyclohexanecarboxylic acid, cyclohexanone, and 1,4-cyclohexadione .
科学的研究の応用
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
類似化合物との比較
Similar Compounds
- α-Terpinyl acetate
- 3-Cyclohexene-1-methanol, α,α,4-trimethyl-, propanoate
- Cyclohexene, 3-(1,5-dimethyl-4-hexenyl)-6-methylene-, [S-(R,S)]**
Uniqueness
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
71477-77-5 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
(1R)-1-[(1R,6R)-4,6-dimethylcyclohex-3-en-1-yl]but-3-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h4,6,10-13H,1,5,7-8H2,2-3H3/t10-,11-,12-/m1/s1 |
InChIキー |
VFWGQSZDFUOMQP-IJLUTSLNSA-N |
異性体SMILES |
C[C@@H]1CC(=CC[C@H]1[C@@H](CC=C)O)C |
正規SMILES |
CC1CC(=CCC1C(CC=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


